molecular formula C22H28FNa2O8P B000548 Dexamethasone sodium phosphate CAS No. 55203-24-2

Dexamethasone sodium phosphate

Cat. No. B000548
CAS RN: 55203-24-2
M. Wt: 516.4 g/mol
InChI Key: PLCQGRYPOISRTQ-FCJDYXGNSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexamethasone Sodium Phosphate (DEX-P) is a synthetic adrenocortical steroid known for its potent anti-inflammatory and immunosuppressant properties. It is a white or slightly yellow, crystalline powder, highly soluble in water and exceedingly hygroscopic, with a molecular weight of 516.41. It is chemically designated as 9-fluoro-11ß, 17-dihydroxy-16-methyl-21-(phosphonooxy) pregna-1, 4-diene-3,20-dione disodium salt (medicines.org.uk aldin.jamison, 2015).

Synthesis Analysis

The synthesis of Dexamethasone Sodium Phosphate (DS) involves introducing a sulfate group to dexamethasone, significantly lowering its partition coefficient and making it a potential colon-specific prodrug of dexamethasone. DS is stable in varied pH buffer solutions and upper intestinal contents of rats for 24 hours, and upon reaching the colon, is hydrolyzed to produce dexamethasone efficiently (I. Kim et al., 2006).

Molecular Structure Analysis

DEX-P's molecular structure, as a disodium salt of dexamethasone phosphate, contributes to its solubility and stability. This structure is pivotal in its interaction with biological molecules, including its efficient conversion to dexamethasone in the bloodstream when administered iontophoretically, indicating the role of its molecular configuration in therapeutic applications (J. Cázares-Delgadillo et al., 2010).

Chemical Reactions and Properties

DEX-P undergoes specific chemical interactions, notably its conversion to dexamethasone upon administration. This transformation is significant in medical applications, ensuring the active form, dexamethasone, is available for its intended pharmacological effects. The process is evident in both in vitro and in vivo settings, with almost complete conversion to DEX in the bloodstream, indicating the chemical stability and reactivity of DEX-P (J. Cázares-Delgadillo et al., 2010).

Physical Properties Analysis

DEX-P's physical properties, including its crystalline form, solubility in water, and hygroscopic nature, are crucial for its pharmacological efficacy and stability. These characteristics facilitate its application in various pharmaceutical formulations and determine its interaction with biological membranes and proteins (medicines.org.uk aldin.jamison, 2015).

Chemical Properties Analysis

The chemical properties of DEX-P, such as its stability in solution and responsiveness to physiological conditions, underscore its utility in medical treatments. Its interaction with bovine serum albumin (BSA) through fluorescence quenching, indicating van der Waals interactions and hydrogen bonding, exemplifies its reactive nature and potential in drug delivery systems (Qian Wang et al., 2014).

Scientific Research Applications

1. Nanoparticle Delivery Systems

Dexamethasone sodium phosphate (Dex) has been incorporated into various nanoparticle delivery systems to enhance its efficacy in treating diseases like rheumatoid arthritis and hearing loss. For instance, Dex was encapsulated onto zeolitic imidazolate framework-8 (ZIF-8) nanoparticles, camouflaged with macrophage-derived microvesicles, to create a system that showed high drug loading and encapsulation efficiency, stability, and prolonged circulation time in inflamed joint tissues (Wang et al., 2022). Similarly, dexamethasone nanosuspensions have been tested for intratympanic injection in treating acute hearing loss, demonstrating significantly higher drug concentrations in cochlear tissues and better glucocorticoid receptor phosphorylation than conventional Dex-SP (Jung et al., 2021).

2. Bioactive Scaffolds for Nervous System Treatment

Dexamethasone sodium phosphate has been integrated into bioactive scaffolds for potential therapeutic applications in the treatment of the nervous system. A study introduced a system with DEXP-loaded chitosan nanoparticles embedded in poly-ε-caprolacton (PCL) and gelatin electrospun nanofiber scaffold, which showed a controlled release pattern of the drug and potential applications for spinal cord injury repair (Boroojen et al., 2019).

3. Intracellular Coassembly for Enhanced Anti-Inflammation

Research has explored the use of intracellular coassembly to enhance the anti-inflammation efficacy of Dex. This approach involves enzyme-instructed self-assembly systems to form gels that boost the anti-inflammatory efficacy of Dex on inflammatory cell models (Tang et al., 2017).

4. Transdermal and Ocular Drug Delivery

Innovative methods for transdermal and ocular drug delivery of dexamethasone sodium phosphate have been developed. A study showcased a high-performance liquid chromatography method for analyzing skin permeation characteristics, revealing enhanced transdermal permeation with microneedle treatment (Duarah et al., 2021). Additionally, ocular drug delivery systems using dexamethasone sodium phosphate have been investigated for treating experimental uveitis in rabbits (Kongnara et al., 2017).

5. Epigenetic Alterations in Cells

Dexamethasone sodium phosphate's influence on epigenetic alterations has been studied, particularly in retinal pigment epithelium (RPE) cells. It was found to induce global DNA hypomethylation and hyper-hydroxymethylation, affecting DNMT and TET expression levels (Liu et al., 2021).

6. Pharmacokinetic Studies

Pharmacokinetic principles have been applied to understand the distribution and efficacy of dexamethasone sodium phosphate in treatments. Studies in this area have focused on properties influencing drug entry into perilymph and other body compartments (Salt & Plontke, 2018).

Safety And Hazards

DSP may damage the unborn child . Clinical use may cause an increase in blood pressure (hypertension). Drugs of this class may cause Cushing’s syndrome, manifested by moon face, obesity, headache, acne, thirst, increased urination, impotence, menstrual irregularities, facial hair growth, and mental changes .

Future Directions

Dexamethasone, a steroid sometimes used for asthma, cancer, and rheumatoid arthritis, could reduce deaths in hospitalized coronavirus patients with severe complications by about a third, according to a new study . Another study suggests that dexamethasone sodium phosphate can be a successful alternative treatment for patients with systemic lupus erythematosus complicated by macrophage activation syndrome .

properties

IUPAC Name

disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCQGRYPOISRTQ-FCJDYXGNSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FNa2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047429
Record name Dexamethasone sodium phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexamethasone sodium phosphate

CAS RN

2392-39-4
Record name Dexamethasone sodium phosphate [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, sodium salt (1:2), (11.beta.,16.alpha.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dexamethasone sodium phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dexamethasone 21-(disodium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXAMETHASONE SODIUM PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI9376Y64P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexamethasone sodium phosphate
Reactant of Route 2
Dexamethasone sodium phosphate
Reactant of Route 3
Dexamethasone sodium phosphate
Reactant of Route 4
Dexamethasone sodium phosphate
Reactant of Route 5
Dexamethasone sodium phosphate
Reactant of Route 6
Dexamethasone sodium phosphate

Citations

For This Compound
12,300
Citations
MN Samtani, WJ Jusko - International journal of pharmaceutics, 2005 - Elsevier
… This study tests the effectiveness of the anticoagulant EDTA as a stabilizer for dexamethasone sodium phosphate (DSP) in rat plasma and provides simultaneous HPLC analysis of DSP …
Number of citations: 42 www.sciencedirect.com
Z Huang, W Yang, Y Zong, S Qiu, X Chen, X Sun… - Drug Delivery, 2016 - Taylor & Francis
The aim of this study was to investigate whether a periocular capsular drug delivery system (DDS) can release dexamethasone sodium phosphate (DEXP) in vitro and in vivo to the …
Number of citations: 12 www.tandfonline.com
EJ Choi, DH Kim, WK Han, HJ Lee, I Kang… - Journal of Pain …, 2021 - Taylor & Francis
… Ropivacaine or levobupivacaine and dexamethasone sodium phosphate produced small … Betamethasone sodium phosphate and dexamethasone sodium phosphate demonstrated …
Number of citations: 11 www.tandfonline.com
J Al-Muhammed, AY Özer, MT Ercan… - Journal of …, 1996 - Taylor & Francis
Dexamethasone Sodium Phosphate (DSP) is a water soluble anti-inflammatory steroid commonly used in the therapy of serious types of ophthalmic inflammation. It has been …
Number of citations: 76 www.tandfonline.com
AB Gurney, DC Wascher - The American Journal of Sports …, 2008 - journals.sagepub.com
… Our hypothesis is that iontophoresis will facilitate the absorption of dexamethasone sodium phosphate into human connective tissue compared with simple transcutaneous diffusion. …
Number of citations: 38 journals.sagepub.com
A Dustgania, E Vasheghani Farahani, M Imani - Iranian Journal of …, 2008 - ijps.ir
… investigation was to describe the synthesis and characterization of novel biodegradable nanoparticles based on chitosan for encapsulation of dexamethasone sodium phosphate. To …
Number of citations: 102 www.ijps.ir
S Singarayar, PM Kistler, C De Winter… - Pacing and clinical …, 2005 - Wiley Online Library
… in the dexamethasone sodium phosphate group during the follow-up period from causes unrelated to the pacemaker or implant. One patient in the dexamethasone sodium phosphate …
Number of citations: 30 onlinelibrary.wiley.com
PA Bird, DP Murray, M Zhang, EJ Begg - Otology & Neurotology, 2011 - journals.lww.com
… ) of dexamethasone sodium phosphate was administered by … The IV dose of dexamethasone sodium phosphate was 0.17 mg… and dexamethasone sodium phosphate were measured …
Number of citations: 127 journals.lww.com
SA Coker, ZM Szczepiorkowski, AH Siegel… - Transfusion medicine …, 2018 - Elsevier
… 2-phase study were to elucidate pharmacokinetics (PK), in vivo 24-hour recovery, and red blood cell (RBC) survival properties of RBC-encapsulated dexamethasone sodium phosphate …
Number of citations: 25 www.sciencedirect.com
A Toledo, CS Amato, N Clarke… - The Journal of …, 2015 - meridian.allenpress.com
… OBJECTIVES: This study evaluated the relative bioavailability and pharmacokinetics of dexamethasone sodium phosphate for injection (DSPI) administered orally compared to …
Number of citations: 15 meridian.allenpress.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.